![molecular formula C13H17N3O B7543380 N-[2-(dimethylamino)ethyl]-1H-indole-7-carboxamide](/img/structure/B7543380.png)
N-[2-(dimethylamino)ethyl]-1H-indole-7-carboxamide
Overview
Description
N-[2-(dimethylamino)ethyl]-1H-indole-7-carboxamide is a chemical compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(dimethylamino)ethyl]-1H-indole-7-carboxamide typically involves the reaction of 1H-indole-7-carboxylic acid with N,N-dimethylaminoethylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include an inert atmosphere, such as nitrogen or argon, and the use of an organic solvent like dichloromethane or dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[2-(dimethylamino)ethyl]-1H-indole-7-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted indole derivatives.
Scientific Research Applications
N-[2-(dimethylamino)ethyl]-1H-indole-7-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a biochemical probe to investigate cellular processes.
Medicine: Explored for its potential therapeutic effects, including anticancer and antiviral activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of functionalized polymers.
Mechanism of Action
The mechanism of action of N-[2-(dimethylamino)ethyl]-1H-indole-7-carboxamide involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, it may act as an agonist or antagonist at serotonin receptors, influencing neurotransmission pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-[2-(dimethylamino)ethyl]-1,8-naphthalimide: Known for its photophysical properties and used in photoinitiation systems.
2-(dimethylamino)ethyl methacrylate: Used in the production of polymers with applications in drug delivery and gene therapy.
Uniqueness
N-[2-(dimethylamino)ethyl]-1H-indole-7-carboxamide is unique due to its indole core structure, which imparts distinct biological activities. Compared to similar compounds, it offers a different set of interactions with biological targets, making it valuable for specific research and therapeutic applications.
Properties
IUPAC Name |
N-[2-(dimethylamino)ethyl]-1H-indole-7-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O/c1-16(2)9-8-15-13(17)11-5-3-4-10-6-7-14-12(10)11/h3-7,14H,8-9H2,1-2H3,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDKPNHSXUWEWQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNC(=O)C1=CC=CC2=C1NC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
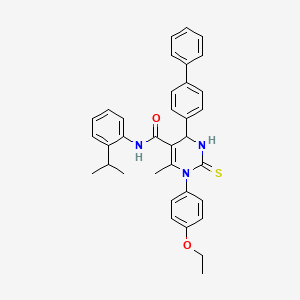
![2-ethyl-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-methylpyrazole-3-carboxamide](/img/structure/B7543308.png)
![4-Amino-5-(2-thiazolyl)-7-(beta-D-ribofuranosyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B7543316.png)
![N-(1,4-dioxaspiro[4.5]decan-3-ylmethyl)-1-methyl-2-oxopyridine-3-carboxamide](/img/structure/B7543322.png)
![5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B7543336.png)
![3-(2-methyl-1H-benzimidazol-1-yl)-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B7543342.png)
![Methyl 3-[(2-hydroxyphenyl)sulfamoyl]thiophene-2-carboxylate](/img/structure/B7543345.png)
![Pyridin-2-yl-[4-(2,2,2-trifluoroethyl)piperazin-1-yl]methanone](/img/structure/B7543358.png)
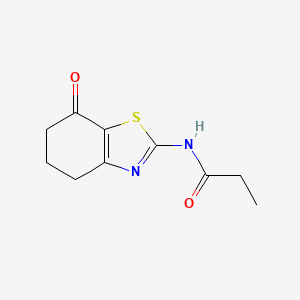
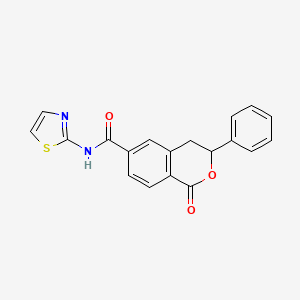
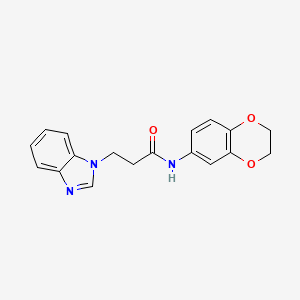
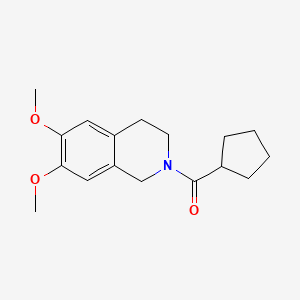
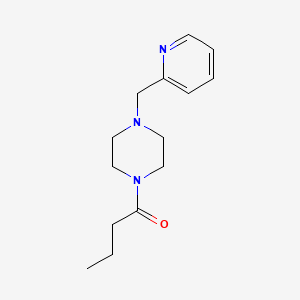
![2-[(2,5-Dimethylphenyl)methylsulfonyl]pyridine](/img/structure/B7543421.png)
